6-chloro-1H-pyrazolo[4,3-c]pyridazine
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Overview
Description
6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a heterocyclic compound with a molecular formula of C6H4ClN3. It is part of the pyrazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridazine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and continuous flow processes to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[4,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents. Reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridazines, which can have enhanced biological activities and applications in medicinal chemistry .
Scientific Research Applications
6-Chloro-1H-pyrazolo[4,3-c]pyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, leading to the disruption of normal cellular processes. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-b]pyridazine
- 4-Chloro-1H-pyrazolo[4,3-c]pyridazine
- 3-Chloro-1H-pyrazolo[3,4-c]pyridazine
Uniqueness
6-Chloro-1H-pyrazolo[4,3-c]pyridazine is unique due to its specific substitution pattern and the resulting biological activities. Its chlorine atom at the 6-position allows for targeted modifications, making it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C5H3ClN4 |
---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-5-1-3-4(9-10-5)2-7-8-3/h1-2H,(H,7,8) |
InChI Key |
QXTAYLYLGNMKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN=C1Cl)C=NN2 |
Origin of Product |
United States |
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